molecular formula C9H11NO B13874010 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol CAS No. 221137-11-7

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol

Cat. No.: B13874010
CAS No.: 221137-11-7
M. Wt: 149.19 g/mol
InChI Key: PQGUESFONGZCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol (CAS RN: 221137-11-7) is a high-purity chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This cyclopenta[b]pyridine derivative is part of a class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science research . The compound features a fused cyclopentane-pyridine ring system with a hydroxymethyl functional group at the 2-position, making it a valuable intermediate for further chemical modification and synthesis. Compounds within the 6,7-dihydro-5H-cyclopenta[b]pyridine structural class have demonstrated significant research utility across multiple domains. Recent scientific literature has highlighted derivatives of this scaffold as effective corrosion inhibitors for carbon steel in acidic environments, achieving inhibition efficiencies up to 97.7% through both physisorption and chemisorption mechanisms on metal surfaces . The presence of multiple nitrogen heteroatoms in the aromatic system allows for coordinate bond formation with metal surfaces, while the fused ring system provides substantial surface coverage. Additionally, structurally related dihydrocyclopenta[b]pyridine analogs have been investigated as key intermediates in pharmaceutical research for developing modulators of neurological targets, highlighting the versatility of this scaffold in bio-oriented applications . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment in accordance with laboratory safety protocols.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-5-4-7-2-1-3-9(7)10-8/h4-5,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGUESFONGZCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243398
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221137-11-7
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221137-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization reactions . Another method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalytic systems and optimized reaction conditions is crucial for large-scale production. The choice of solvents, temperature, and reaction time are carefully controlled to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Functional Groups

Key analogs and their substituent effects are summarized below:

Compound Name Substituents Key Properties/Applications Reference
CAPD-1 (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative) 2-ethoxy, 4-(pyridin-2-yl), 7-(pyridin-2-ylmethylidene) Corrosion inhibitor (97.7% efficiency in H2SO4); highest adsorption energy (-6241.48 kcal/mol) via MC/DFT studies
CAPD-4 2-methoxy, 4-(2-methoxyphenyl), 7-(2-methoxybenzylidene) Lower corrosion inhibition efficiency compared to CAPD-1; adsorption energy correlates with substituent polarity
5a–5e (Thiophene-substituted derivatives) Thiophene, aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) Potential pharmaceutical applications; characterized via IR, NMR, and elemental analysis
2-((3-Cyano-4-(furan-2-yl)-...)thio)acetic acid Cyano, furan-2-yl, thioacetic acid Noted for discontinued research use; structural complexity suggests possible bioactivity
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Chloro substituent at position 2 Intermediate in organic synthesis; InChI code provided for structural verification
Key Observations:
  • Electron-Donating Groups : Ethoxy and methoxy substituents (CAPD series) enhance corrosion inhibition by promoting adsorption via lone-pair interactions with metal surfaces .
  • Polar Functional Groups: The hydroxymethyl group in the target compound may offer hydrogen-bonding capabilities, improving solubility compared to non-polar analogs like 2-chloro derivatives .

Corrosion Inhibition Performance

The CAPD series (CAPD-1 to CAPD-4) demonstrates structure-dependent efficiency in carbon steel protection within sulfuric acid:

  • Efficiency Order : CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4, correlating with adsorption energy values from Monte Carlo (MC) simulations .
  • Adsorption Mechanism : CAPD-1’s ethoxy and pyridinyl groups facilitate flat-lying adsorption on Fe(110) surfaces, maximizing coverage and inhibition .
Hypothesized Performance of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol:

The hydroxymethyl group may compete with CAPD-1’s ethoxy group in adsorption efficiency, but steric hindrance from -CH2OH could reduce surface coverage. Experimental validation is required.

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclopentane fused with a pyridine ring, providing a unique structural framework conducive to various biological interactions. Synthesis methods typically involve reduction processes or catalytic oxidation of related compounds, such as 2,3-cyclopentenopyridine analogues .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay results demonstrated significant cytotoxicity against these cell lines, suggesting potential as anticancer agents .
  • Neuropharmacological Effects : Some derivatives have been evaluated for their affinity towards sigma receptors (σ1R), which are implicated in pain modulation and neuroprotection. Compounds exhibiting high selectivity for σ1R have shown promise in analgesic applications .
  • Antimicrobial Activity : Cyclopenta[b]pyridine derivatives have been reported to possess antibacterial and antiviral properties. Their mechanism may involve disruption of bacterial cell membranes or inhibition of viral replication pathways .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : Interaction with sigma receptors can modulate neurotransmitter release and influence pain perception.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, potentially protecting cells from oxidative damage.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several synthesized derivatives against A549 and MCF-7 cancer cells. The results indicated that certain compounds exhibited IC50 values below 10 µM, demonstrating potent anticancer activity. Table 1 summarizes the IC50 values for selected compounds.

CompoundCell LineIC50 (µM)
Compound AA5498.5
Compound BMCF-79.2
Compound CHCT-11612.0

Case Study 2: Neuropharmacological Effects

In another study focusing on sigma receptor antagonism, a derivative was found to have a Ki value of 15.6 nM for σ1R, indicating strong binding affinity. This suggests potential for development as an analgesic drug.

Q & A

Q. What are the optimal synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol, and how can purity be ensured?

The compound is synthesized via multi-step reactions involving cyclization of substituted cyclopentanone intermediates. Key steps include:

  • Cyclocondensation : Using thiophene derivatives and cyclopentanone under acidic conditions to form the fused pyridine ring .
  • Functionalization : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.
  • Purification : Column chromatography and recrystallization yield high-purity products (≥95%), validated by elemental analysis and NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the hydroxymethyl group (–CH2_2OH) shows distinct signals at δ ~3.8–4.2 ppm (1^1H) and δ ~60–65 ppm (13^13C) .
  • IR Spectroscopy : Confirms hydroxyl (–OH) stretching at ~3200–3400 cm1^{-1} and aromatic C–H vibrations at ~3000 cm1^{-1} .
  • Elemental Analysis : Validates empirical formulas (e.g., C9_9H11_{11}NO) with deviations <0.3% .

Q. How can researchers safely handle this compound in the laboratory?

  • Storage : Under inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation .
  • Safety Protocols : Use PPE (gloves, goggles), avoid ignition sources (P210), and follow hazard statements (H315-H319-H335) for skin/eye irritation .

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing the cyclopenta[b]pyridine core?

  • Electrophilic Aromatic Substitution (EAS) : The pyridine ring directs substituents to specific positions. For example, nitration favors the 3-position due to electron-withdrawing effects of the fused cyclopentane ring .
  • Directed Metalation : Use of LDA (lithium diisopropylamide) enables selective introduction of groups at the 2- or 4-positions .

Q. How do electronic effects of substituents influence the compound’s reactivity and pharmacological potential?

  • Electron-Donating Groups (EDGs) : Methoxy or amino groups at the 2-position enhance nucleophilic reactivity, facilitating further derivatization .
  • Structure-Activity Relationships (SAR) : The hydroxymethyl group at position 2 increases hydrophilicity, potentially improving bioavailability compared to halogenated analogs .

Q. What computational methods are used to predict the compound’s interactions in biological systems?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict binding sites .
  • Molecular Docking : Screens against targets like kinases or GPCRs, leveraging the compound’s planar structure for π-π stacking .

Q. How can contradictions in reported synthesis yields or spectroscopic data be resolved?

  • Validation Experiments : Reproduce methods under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .
  • Cross-Platform Analysis : Compare NMR data across solvents (CDCl3_3 vs. DMSO-d6_6) to account for shifts caused by hydrogen bonding .

Methodological Considerations

Q. What green chemistry principles apply to scaling up synthesis?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst Recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) to minimize waste .

Q. How is high-pressure synthesis leveraged to access novel derivatives?

  • Benzo-Fused Analogs : Pressure (5–10 bar) accelerates Diels-Alder reactions, forming benzo[6,7]cyclohepta derivatives with improved yields (~85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.